(S)-3-aminopentanoic acid hydrochloride
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Overview
Description
(S)-3-aminopentanoic acid hydrochloride is an organic compound with the molecular formula C5H12ClNO2 It is a derivative of 3-aminopentanoic acid, where the amino group is in the S-configuration, and it is combined with hydrochloric acid to form the hydrochloride salt
Scientific Research Applications
(S)-3-aminopentanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-aminopentanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the chiral precursor, (S)-3-aminopentanoic acid.
Hydrochloride Formation: The free base form of (S)-3-aminopentanoic acid is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Purification Steps: Techniques such as crystallization or recrystallization are employed to obtain the pure hydrochloride salt.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) are used to ensure the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-3-aminopentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines or amides.
Mechanism of Action
The mechanism of action of (S)-3-aminopentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-3-aminopentanoic acid hydrochloride: The enantiomer of (S)-3-aminopentanoic acid hydrochloride.
3-aminobutyric acid hydrochloride: A shorter-chain analog.
4-aminobutyric acid hydrochloride:
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The S-configuration may result in different binding affinities and selectivity compared to its R-enantiomer or other similar compounds.
Properties
IUPAC Name |
(3S)-3-aminopentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-2-4(6)3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERWBHFUQDIXNF-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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